1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene group.
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both the tetrahydroquinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-6-3-9-8-10(4-5-11(9)16-12)15-14(19)17-13-2-1-7-20-13/h1-2,4-5,7-8H,3,6H2,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWTYDUZOWGKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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